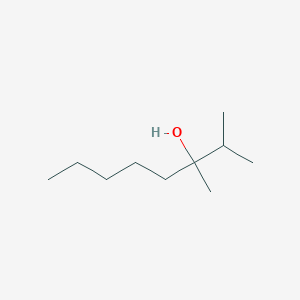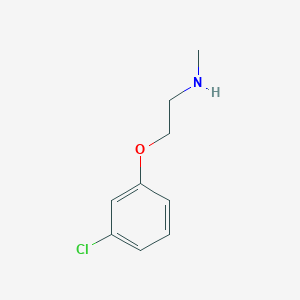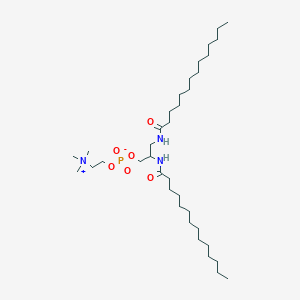
1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate is a synthetic phospholipid derivative. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is often used in scientific research due to its unique structural and functional characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:
Formation of the Amide Bonds: The starting materials, tetradecanoic acid and 2,3-diaminopropanol, are reacted to form the bis(tetradecanoylamino)propyl intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Phosphorylation: The intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid. This step introduces the phosphate group into the molecule.
Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the trimethylazaniumyl moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The phosphate group can undergo nucleophilic substitution reactions with nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Hydrogen peroxide, potassium permanganate, heat.
Substitution: Nucleophiles (alcohols, amines), solvents (water, alcohols), heat.
Major Products Formed
Hydrolysis: Tetradecanoic acid, 2,3-diaminopropanol, trimethylamine.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted phosphates with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction, ion transport, and membrane fusion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimyristoylamido-1,2-deoxyphosphatidylcholine
- 1,2-Dimyristoylamino-1,2-dideoxyphosphatidylcholine
- 1,2-Dimyristoyl-1,2-diamino-1,2-dideoxy-sn-glycero-3-phosphocholine
Uniqueness
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of long-chain fatty acids and a quaternary ammonium group. This structure imparts distinct physicochemical properties, making it particularly useful in studies involving lipid interactions and membrane dynamics.
Eigenschaften
IUPAC Name |
2,3-bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74N3O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(40)37-32-34(33-45-46(42,43)44-31-30-39(3,4)5)38-36(41)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3,(H2-,37,38,40,41,42,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRPWCTEAFGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74N3O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910888 |
Source


|
| Record name | 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108861-07-0 |
Source


|
| Record name | 1,2-Dimyristoylamido-1,2-deoxyphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108861070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



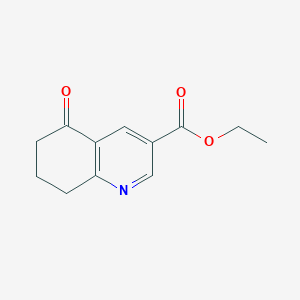
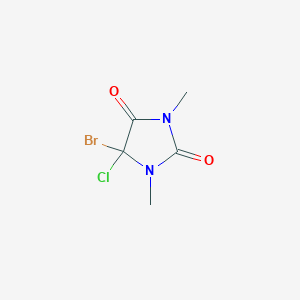





![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
